

Technical Guide: Physical Properties of 4-Chloro-3-methylanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-methylanisole

Cat. No.: B083772

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylanisole is a halogenated aromatic ether with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds and other specialty chemicals. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development. This technical guide provides a summary of the known physical properties of **4-Chloro-3-methylanisole**, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

A summary of the key physical and chemical identifiers for **4-Chloro-3-methylanisole** is presented below. It is important to note that while some properties have been computationally predicted or are available from chemical suppliers, specific experimental values for properties such as melting point, boiling point, and density are not readily available in published literature.

Data Presentation: Physical Properties of **4-Chloro-3-methylanisole**

Property	Value	Source
Molecular Formula	C8H9ClO	PubChem[1]
Molecular Weight	156.61 g/mol	PubChem[1]
CAS Number	13334-71-9	PubChem[1]
IUPAC Name	1-chloro-4-methoxy-2-methylbenzene	PubChem[1]
Physical Form	Liquid	Sigma-Aldrich[2]
Purity	98%	Sigma-Aldrich[2]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Water Solubility	Not available	
Organic Solvent Solubility	Not available	

Experimental Protocols

Due to the lack of specific published experimental data for **4-Chloro-3-methylanisole**, this section provides detailed, generalized protocols for determining the key physical properties of a liquid organic compound. These methods are standard in organic chemistry laboratories and are applicable for the characterization of **4-Chloro-3-methylanisole**.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that can aid in the identification and purity assessment of a liquid sample.[3][4][5][6]

Methodology:

- Sample Preparation: Place a small amount (a few milliliters) of **4-Chloro-3-methylanisole** into a small test tube or a fusion tube.

- Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.
- Apparatus Setup: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).
- Heating and Observation: Heat the bath slowly and uniformly. Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
- Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges. Note this temperature. To confirm, allow the apparatus to cool slightly; the temperature at which the liquid just begins to enter the capillary tube is also the boiling point.

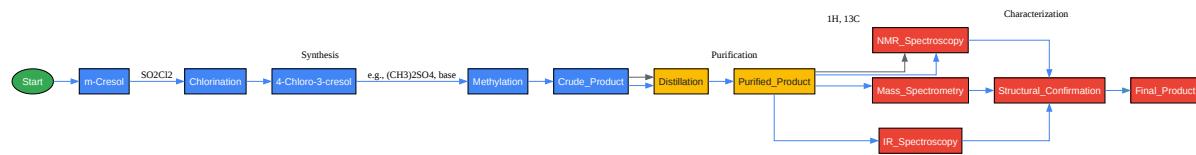
Determination of Density

The density of a liquid is its mass per unit volume and is a characteristic property.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Methodology:

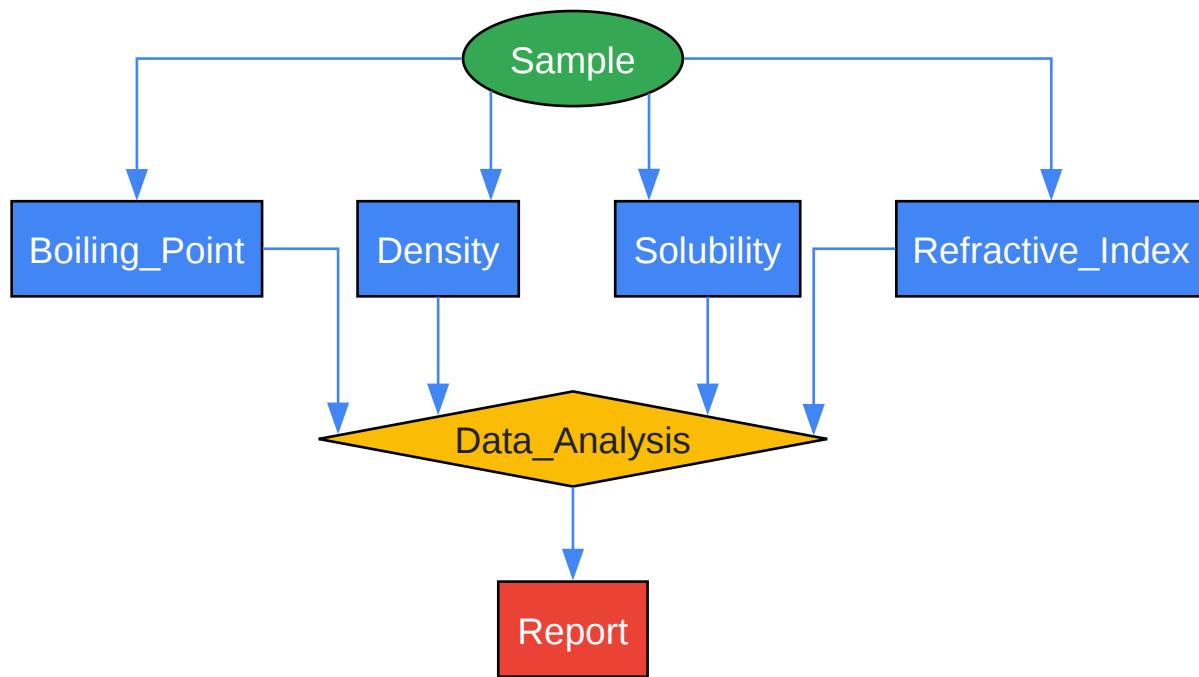
- Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.
- Volume of Liquid: Carefully add a known volume of **4-Chloro-3-methylanisole** to the graduated cylinder or pycnometer. Record the volume.
- Mass of Container with Liquid: Weigh the graduated cylinder or pycnometer containing the liquid and record the total mass.
- Calculation:
 - Mass of the liquid = (Mass of container with liquid) - (Mass of empty container)
 - Density = Mass of the liquid / Volume of the liquid

Determination of Solubility


Understanding the solubility of a compound in various solvents is critical for purification, reaction setup, and formulation.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Methodology:

- Sample Preparation: In a series of small, labeled test tubes, place a small, measured amount of **4-Chloro-3-methylanisole** (e.g., 0.1 mL).
- Solvent Addition: To each test tube, add a small, measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, diethyl ether, acetone, toluene, etc.).
- Observation: Vigorously shake or vortex each test tube. Observe whether the compound dissolves completely (forms a single homogeneous phase), is partially soluble, or is insoluble (remains as a separate phase).
- Qualitative Reporting: Report the solubility as soluble, partially soluble, or insoluble for each solvent tested. For more quantitative analysis, the amount of solute that dissolves in a given amount of solvent at a specific temperature can be determined.


Logical Workflow and Visualization

The following diagrams, created using the DOT language, illustrate a logical workflow for the synthesis and characterization of **4-Chloro-3-methylanisole**, as well as a general workflow for its physical property determination.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and characterization of **4-Chloro-3-methylanisole**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the physical properties of **4-Chloro-3-methylanisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-methylanisole | 13334-71-9 [sigmaaldrich.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]
- 8. homesciencetools.com [homesciencetools.com]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 10. wjec.co.uk [wjec.co.uk]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Chloro-3-methylanisole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083772#4-chloro-3-methylanisole-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com